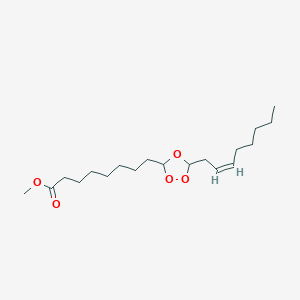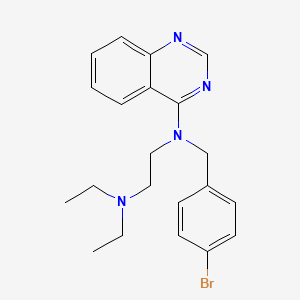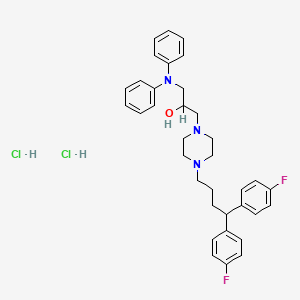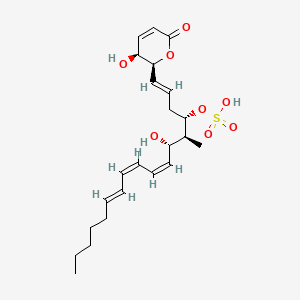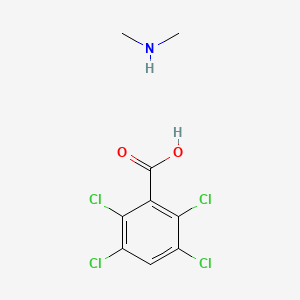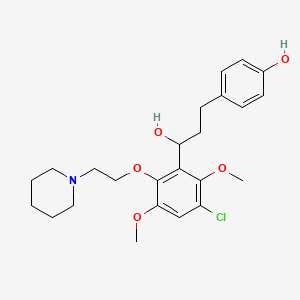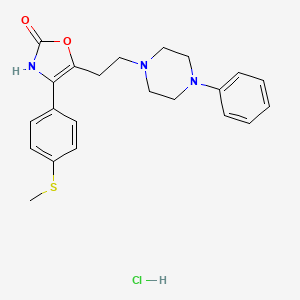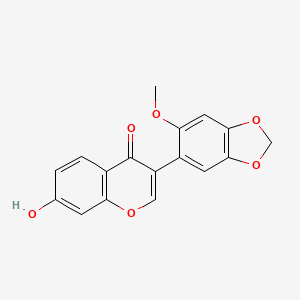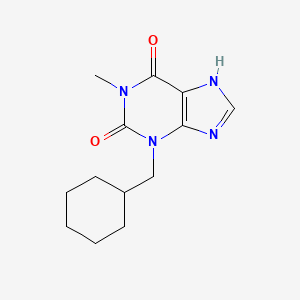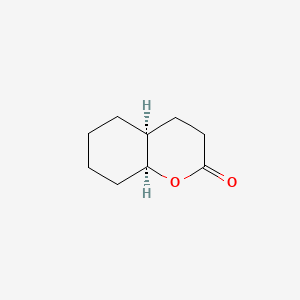
Octahydrocoumarin, cis-(-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydrocoumarin, cis-(-)-: is a bicyclic lactone with the molecular formula C9H14O2. It is a derivative of coumarin, characterized by a saturated ring structure, which distinguishes it from its aromatic counterparts. This compound is known for its pleasant odor and is often used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octahydrocoumarin, cis-(-)- can be synthesized through the hydrogenation of coumarin. The process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
Coumarin+H2Pd/COctahydrocoumarin, cis-(-)-
Industrial Production Methods
In an industrial setting, the production of octahydrocoumarin, cis-(-)- involves continuous flow hydrogenation reactors to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and purity, often involving temperatures around 150°C and pressures of 50-100 atm.
Análisis De Reacciones Químicas
Types of Reactions
Octahydrocoumarin, cis-(-)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
Oxidation: Produces lactones and carboxylic acids.
Reduction: Leads to fully saturated bicyclic compounds.
Substitution: Results in halogenated or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, octahydrocoumarin, cis-(-)- is used as a precursor in the synthesis of more complex organic molecules. Its stable structure makes it an ideal candidate for studying reaction mechanisms and kinetics.
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways involving lactones. It serves as a model compound for understanding the behavior of similar natural products.
Medicine
Octahydrocoumarin, cis-(-)- has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives are explored for their antimicrobial and anti-inflammatory properties.
Industry
In the fragrance industry, octahydrocoumarin, cis-(-)- is valued for its pleasant scent and is used in the formulation of perfumes and scented products. It also finds applications in the flavor industry as a flavoring agent.
Mecanismo De Acción
The mechanism of action of octahydrocoumarin, cis-(-)- involves its interaction with various molecular targets, including enzymes and receptors. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can further interact with biological molecules. The pathways involved include:
Enzyme Inhibition: Inhibits enzymes by binding to their active sites.
Receptor Binding: Binds to specific receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: An aromatic compound with a similar lactone structure but with an unsaturated ring.
Dihydrocoumarin: A partially saturated derivative of coumarin.
Tetrahydrocoumarin: Another partially saturated derivative with different hydrogenation levels.
Uniqueness
Octahydrocoumarin, cis-(-)- is unique due to its fully saturated ring structure, which imparts different chemical and physical properties compared to its aromatic and partially saturated counterparts. This saturation affects its reactivity, making it more stable and less prone to certain types of chemical reactions.
Propiedades
Número CAS |
121902-58-7 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydrochromen-2-one |
InChI |
InChI=1S/C9H14O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h7-8H,1-6H2/t7-,8-/m0/s1 |
Clave InChI |
MSFLYJIWLHSQLG-YUMQZZPRSA-N |
SMILES isomérico |
C1CC[C@H]2[C@@H](C1)CCC(=O)O2 |
SMILES canónico |
C1CCC2C(C1)CCC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


